NAT -

NAT

Catalog Number: EVT-4337862
CAS Number:
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404)

Compound Description: AM404 is a metabolite of paracetamol (N-(4-Hydroxyphenyl)acetamide) and is known to inhibit endocannabinoid cellular uptake. [] It exhibits weak binding affinity for both CB1 and CB2 cannabinoid receptors. []

2-Chloro-N-(4-hydroxyphenyl)acetamide

Compound Description: This compound was synthesized and its antimicrobial activity investigated. []

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide

Compound Description: The crystal structure of this compound has been reported. []

2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide

Compound Description: This compound was synthesized as part of a combinatorial library based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide. []

N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide

Compound Description: This compound was synthesized as part of a project to generate a combinatorial library based on the fungal natural product 2-(3-chloro-4-hydroxyphenyl)acetamide. []

N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

Compound Description: This compound was synthesized and evaluated for its anti-inflammatory activity. It showed promising results comparable to ibuprofen. []

N,N′-Bis [3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl) propionyl] Hexane Diamine

Compound Description: This compound was synthesized and its structure was characterized through various techniques. []

Source and Classification

N-acetyltransferases are primarily found in the liver, where they facilitate the metabolism of drugs, environmental chemicals, and endogenous compounds. The classification of N-acetyltransferases is based on their substrate specificity and genetic polymorphisms. NAT1 generally has a broader substrate range, while NAT2 is known for its role in the metabolism of certain drugs like isoniazid and sulfonamides. The activity of these enzymes can vary significantly among individuals due to polymorphisms in the NAT2 gene, leading to distinct phenotypes: rapid acetylators and slow acetylators.

Synthesis Analysis

Methods of Synthesis

The synthesis of N-acetyltransferases can be achieved through various methods, including recombinant DNA technology. This involves cloning the NAT gene into expression vectors, followed by transformation into suitable host cells (such as Escherichia coli). The expressed enzyme can then be purified using affinity chromatography techniques.

Technical Details:

  • Cloning: NAT genes are amplified using polymerase chain reaction (PCR) and cloned into plasmids.
  • Expression: The plasmids are transformed into bacterial or yeast systems for protein expression.
  • Purification: Techniques like ion-exchange chromatography or size-exclusion chromatography are employed to isolate the active enzyme.
Molecular Structure Analysis

Structure and Data

The molecular structure of N-acetyltransferases typically features a conserved catalytic domain that facilitates the transfer of an acetyl group from acetyl-CoA to the substrate. Structural studies using X-ray crystallography have revealed that these enzymes often exhibit a homodimeric form, which is essential for their catalytic activity.

Key Structural Data:

  • Molecular Weight: Approximately 30-40 kDa depending on the specific isoform.
  • Active Site: Contains residues crucial for substrate binding and catalysis, often involving serine or cysteine residues.
Chemical Reactions Analysis

Reactions and Technical Details

N-acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to an amine or hydroxyl group on the substrate. This reaction is vital for the detoxification of drugs and environmental toxins.

Reaction Mechanism:

  1. Substrate Binding: The substrate binds to the active site of the enzyme.
  2. Acetyl Group Transfer: Acetyl-CoA donates an acetyl group to the substrate, facilitated by nucleophilic attack.
  3. Product Release: The acetylated product is released, regenerating free CoA.
Mechanism of Action

Process and Data

The mechanism of action for N-acetyltransferases involves several key steps:

  • Binding Affinity: Variability in binding affinity for substrates can influence metabolic rates.
  • Enzyme Kinetics: Kinetic studies reveal that N-acetyltransferases exhibit Michaelis-Menten kinetics, with variations based on genetic polymorphisms affecting Vmax and Km values.

Data Analysis:

  • Kinetic Parameters: Studies show that rapid acetylators have higher Vmax values compared to slow acetylators.
  • Substrate Specificity: Different substrates can lead to varying degrees of inhibition or activation of the enzyme.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers due to its polar amino acid residues.
  • Stability: Enzyme stability can be influenced by pH and temperature; optimal activity typically occurs at physiological pH (around 7.4).

Chemical Properties

  • pH Dependence: Activity often peaks at slightly acidic to neutral pH levels.
  • Thermal Stability: Varies among isoforms; some may denature at elevated temperatures.

Relevant Data:

  • Optimal Temperature for Activity: Usually around 37°C.
  • Half-life under Denaturing Conditions: Can vary significantly based on isoform and conditions.
Applications

Scientific Uses

N-acetyltransferases have significant applications in pharmacology and toxicology:

  • Drug Metabolism Studies: Understanding how drugs are metabolized can inform dosing regimens and predict adverse effects.
  • Pharmacogenomics: Genetic testing for NAT polymorphisms can guide personalized medicine approaches, particularly in treatments requiring precise dosing based on metabolic capacity.
  • Environmental Toxicology: Assessing how environmental pollutants are metabolized by NAT enzymes helps evaluate risks associated with exposure.
Biosynthetic Pathways and Evolutionary Origins of NAT

Genomic Context of NAT Biosynthetic Gene Clusters

NAT (N-Acetyltransferase) biosynthetic pathways are genetically encoded within dedicated biosynthetic gene clusters (BGCs), which represent coordinated assemblies of genes responsible for the production of this specialized metabolite. These BGCs are typically embedded within genomic islands—regions of the chromosome characterized by atypical GC content, flanking mobile genetic elements (e.g., transposases, integrases), and evidence of horizontal acquisition [6] [9]. The physical clustering of genes within NAT BGCs facilitates co-inheritance and coordinated regulation, ensuring the integrity of the pathway is maintained during evolutionary events.

Core enzymatic machinery within a canonical NAT BGC includes:

  • NAT Synthase: The central enzyme catalyzing the acetyl-CoA-dependent transfer of an acetyl group to a primary amine substrate.
  • Precursor Supply Enzymes: Genes encoding enzymes for generating or modifying the amine-containing backbone molecule (e.g., amino acid adenylation domains, aminotransferases, dedicated synthases).
  • Transporters: Efflux pumps (ABC transporters, MFS transporters) potentially responsible for exporting NAT, contributing to self-resistance and environmental dispersal.
  • Regulators: Transcriptional regulators (e.g., LuxR-type, TetR-type) controlling the expression of the BGC, often in response to environmental cues or cellular density [6] [9].

Comparative genomics reveals that NAT BGCs exhibit significant structural diversity across bacterial taxa. This includes variations in gene order, the presence of accessory tailoring enzymes (e.g., oxidoreductases, methyltransferases modifying the NAT scaffold), and fusion proteins integrating NAT-like domains with other catalytic functionalities. Analysis using tools like antiSMASH and BiG-SCAPE enables the classification of NAT BGCs into distinct Gene Cluster Families (GCFs) based on sequence similarity and gene content, highlighting both widespread conserved core elements and lineage-specific innovations [6].

Table 1: Core Enzymatic Components Commonly Found in NAT Biosynthetic Gene Clusters (BGCs)

Component TypeRepresentative Genes/ProteinsPrimary FunctionEvolutionary Flexibility
Core Catalytic EnzymenatA (NAT Synthase)Acetyl transfer from Acetyl-CoA to amine substrateHighly conserved catalytic domain
Precursor SupplyampA (Adenylation domain), aat (Aminotransferase)Synthesis or modification of the amine-containing precursor moleculeVariable; often lineage-specific
TransportabcT (ABC Transporter), mfsT (MFS Transporter)Efflux of NAT, potential self-resistance & environmental dispersalFrequent gain/loss; modular
RegulationluxR-reg (LuxR-family), tetR-reg (TetR-family)Transcriptional control of BGC expression in response to signalsHighly variable; adapts to host regulation
Tailoring Enzymesox (Oxidase), mt (Methyltransferase)Modification of the NAT core structure (e.g., hydroxylation, methylation)Most variable element; drives structural diversity

Evolutionary Conservation of NAT-Producing Enzymatic Machinery

The evolutionary history of NAT biosynthesis is marked by a combination of deep conservation and lineage-specific diversification. The core catalytic domain of the NAT synthase enzyme itself exhibits significant sequence and structural homology across vast phylogenetic distances. This domain, often characterized by a conserved GNAT (Gcn5-related N-acetyltransferase) fold, catalyzes the acetyl transfer reaction using a conserved catalytic triad/mechanism [6] [9]. This fundamental enzymatic capability appears to be an ancient trait, potentially repurposed from primary metabolic acetyltransferases involved in processes like protein acetylation or cofactor biosynthesis.

Phylogenetic analysis of NAT synthase genes (natA homologs) reveals patterns of vertical inheritance within major bacterial phyla (e.g., Actinobacteria, Proteobacteria), evidenced by congruence between the NAT synthase phylogeny and the species tree over extended evolutionary periods. This suggests that once acquired or evolved, a functional NAT pathway can provide a stable selective advantage within a lineage. Furthermore, specific NAT BGC architectures show conservation within closely related species or ecotypes. For instance, certain pathogenic or symbiotic bacterial groups harbor highly similar NAT BGCs, implying conservation driven by adaptation to specific host interactions or environmental niches [9].

However, conservation is not absolute. While the core acetyltransferase domain is conserved, surrounding protein sequences, regulatory elements controlling the BGC, and the complement of accessory genes within the cluster (precursor supply, tailoring, transport) exhibit substantial variation. This modular evolution allows for functional diversification:

  • Substrate Specificity: Mutations in the substrate-binding pocket of NAT synthases or changes in precursor supply enzymes alter the amine substrate accepted, leading to structurally distinct NAT analogs.
  • Regulatory Rewiring: Changes in promoter sequences or regulator specificity enable NAT production to be integrated into different host-specific regulatory networks and triggered by distinct environmental signals.
  • Functional Augmentation: Acquisition of accessory tailoring enzymes (e.g., cytochrome P450s for hydroxylation [7], methyltransferases) modifies the NAT core structure, potentially altering its bioactivity, stability, or target specificity [6] [9].

Table 2: Evolutionary Conservation Patterns of NAT Biosynthetic Elements

BGC ElementLevel of ConservationEvolutionary MechanismFunctional Consequence
NAT Synthase Catalytic Domain (GNAT fold)High (Across Domains of Life)Vertical inheritance from ancient acetyltransferasesMaintains core enzymatic function (acetyl transfer)
NAT Synthase Substrate-Binding PocketModerate to Low (Within/Between Phyla)Point mutations, insertions/deletionsDiversifies substrate specificity & product spectrum
Precursor Supply EnzymesLow (Often lineage-specific)Horizontal Gene Transfer (HGT), Gene Duplication + DivergenceAlters backbone structure of NAT congener
Regulatory ElementsLow (Highly adaptable)Promoter mutation, regulator gene swapping/HGTIntegrates NAT production into new regulatory circuits
Accessory Tailoring EnzymesVery Low (Highly variable)Frequent HGT, Loss, InnovationGenerates structural derivatives with novel properties
TransportersModerate (Common types conserved)HGT, DuplicationAdapts export/resistance to host physiology & environment

Horizontal Gene Transfer and Ecological Adaptation of NAT Biosynthesis

Horizontal Gene Transfer (HGT) is a dominant force shaping the distribution and evolution of NAT BGCs across bacterial genomes, often outweighing the contribution of gene duplication [6] [8]. NAT BGCs possess features classically associated with mobile genetic elements (MGEs), earning them the designation of "selfish operons" [6]. Key features facilitating HGT include:

  • Physical Clustering: Genes encoding the complete pathway are co-localized, enabling single-step transfer.
  • Association with MGEs: BGCs are frequently flanked by or embedded within plasmids, genomic islands, phage attachment sites, or transposons, providing the vector for mobilization [6] [9].
  • Self-Contained Functionality: Inclusion of regulators and resistance/transport genes within the cluster allows for relatively autonomous function upon integration into a new host genome.

HGT of NAT BGCs facilitates rapid ecological adaptation. Acquisition of a functional NAT BGC can immediately confer a new phenotype to the recipient bacterium, which is then subject to natural selection:

  • Niche Specialization: Transfer of NAT BGCs between bacteria occupying similar ecological niches (e.g., soil microbiota, insect symbionts, plant pathogens) is common. For example, conserved NAT BGCs are found in phylogenetically distant bacteria associated with entomopathogenic nematodes (Xenorhabdus and Photorhabdus - XP), where NATs may act as virulence factors, immunosuppressants, or mediators of nematode-bacterium symbiosis [9]. Their prevalence in these specific, ecologically similar genera strongly suggests HGT facilitated by shared niche proximity.
  • Peripheral Network Integration: Flux balance analysis and metabolic network studies (e.g., in E. coli) show that horizontally acquired metabolic genes, including those for specialized metabolites like NAT, typically integrate at the periphery of the core metabolic network. They often function in the transport and catalysis of external nutrients or in interactions with other organisms, rather than in central housekeeping metabolism [8]. This minimizes disruption to essential pathways in the recipient.
  • Co-Transfer of Functionally Linked Genes: Genes encoding physiologically coupled reactions, such as a NAT synthase and its specific efflux pump, or a NAT cluster and a cluster producing its amine precursor, are often co-localized and transferred together, frequently within operons. This ensures the recipient acquires a functional unit [6] [8].

The evolutionary trajectory of a horizontally acquired NAT BGC involves post-transfer refinement:

  • Regulatory Integration: The acquired BGC must come under the control of host regulatory networks. This may involve mutations in existing regulator binding sites within the cluster or the acquisition of new host-specific regulators.
  • Optimization of Expression/Function: Codon usage may adapt to the new host, and gene expression levels may be fine-tuned.
  • Pathway Refinement: Non-essential genes within the transferred cluster may be lost, or new accessory genes (e.g., additional tailoring enzymes) may be acquired, leading to optimization for the new ecological context [6] [8] [9].

Table 3: Mechanisms and Ecological Drivers of NAT BGC Horizontal Gene Transfer (HGT)

Properties

Product Name

NAT

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)19-13-8-10-14(20)11-9-13/h4-11,20H,12H2,1-3H3,(H,19,21)

InChI Key

RUNXUUCDTNJFME-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.